Cas no 54810-64-9 (Methyl 2,6-dichloro-3-methoxybenzoate)
Methyl 2,6-dichloro-3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,6-dichloro-3-methoxybenzoate
- 54810-64-9
- E93210
- Methyl2,6-dichloro-3-methoxybenzoate
-
- Inchi: 1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
- InChI Key: JNVDRHPOEZWRHN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C(=O)OC)Cl)OC
Computed Properties
- Exact Mass: 233.9850495g/mol
- Monoisotopic Mass: 233.9850495g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.5Ų
Methyl 2,6-dichloro-3-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019097950-1g |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 95% | 1g |
$429.07 | 2023-09-01 | |
| Chemenu | CM155055-1g |
methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 95% | 1g |
$464 | 2022-12-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1797280-1g |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 98% | 1g |
¥10281.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1797280-5g |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 98% | 5g |
¥30844.00 | 2024-05-09 | |
| Aaron | AR00IAHE-250mg |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Crysdot LLC | CD12062246-1g |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 95+% | 1g |
$491 | 2024-07-24 | |
| Aaron | AR00IAHE-500mg |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 500mg |
$381.00 | 2023-12-14 | ||
| Aaron | AR00IAHE-1g |
Methyl 2,6-dichloro-3-methoxybenzoate |
54810-64-9 | 95% | 1g |
$800.00 | 2025-02-12 |
Methyl 2,6-dichloro-3-methoxybenzoate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Methyl 2,6-dichloro-3-methoxybenzoate
Methyl 2,6-Dichloro-3-Methoxybenzoate: A Comprehensive Overview
Methyl 2,6-Dichloro-3-Methoxybenzoate, also known by its CAS registry number CAS No. 54810-64-9, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group and substituents at the 2, 3, and 6 positions of the benzene ring. The presence of chlorine atoms at the 2 and 6 positions, along with a methoxy group at the 3 position, imparts distinctive chemical properties to this molecule.
Recent studies have highlighted the importance of Methyl 2,6-Dichloro-3-Methoxybenzoate in various applications. For instance, researchers have explored its potential as an intermediate in the synthesis of bioactive compounds. The compound's ability to undergo nucleophilic aromatic substitution reactions has made it a valuable building block in medicinal chemistry. Additionally, its stability under certain reaction conditions has been leveraged in the development of advanced materials.
The synthesis of Methyl 2,6-Dichloro-3-Methoxybenzoate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of a methoxy-substituted benzoic acid derivative followed by esterification. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.
In terms of physical properties, Methyl 2,6-Dichloro-3-Methoxybenzoate exhibits a melting point that is consistent with its molecular structure. Its solubility in organic solvents and limited solubility in water make it suitable for use in organic reaction media. The compound's UV-Vis spectrum has also been studied extensively, revealing absorption bands that are indicative of its aromatic system.
From an environmental perspective, the biodegradation and toxicity profiles of Methyl 2,6-Dichloro-3-Methoxybenzoate have been evaluated to ensure its safe handling and disposal. These studies have provided valuable insights into its potential impact on ecosystems and human health.
In conclusion, Methyl 2,6-Dichloro-3-Methoxybenzoate is a versatile compound with a wide range of applications in both academic and industrial settings. Its unique chemical properties and reactivity continue to make it an area of active research interest. As new findings emerge from ongoing studies, this compound is expected to play an even more significant role in the development of novel chemical products.
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